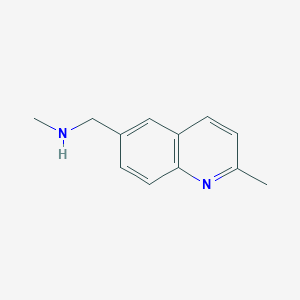

N-Methyl-1-(2-methylquinolin-6-yl)methanamine

Description

N-Methyl-1-(2-methylquinolin-6-yl)methanamine (IUPAC name: N-methyl-1-quinolin-6-ylmethanamine) is a heterocyclic amine featuring a quinoline scaffold substituted with a methyl group at the 2-position and a methylamine moiety at the 6-position. Its molecular formula is C₁₂H₁₃N₂ (molecular weight: 185.25 g/mol), though closely related analogs like N-Methyl-N-(quinolin-6-ylmethyl)amine (C₁₁H₁₂N₂, MW: 172.23 g/mol) are also documented . The compound’s structure combines aromaticity from the quinoline ring with the basicity of the methylamine group, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N-methyl-1-(2-methylquinolin-6-yl)methanamine |

InChI |

InChI=1S/C12H14N2/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9/h3-7,13H,8H2,1-2H3 |

InChI Key |

RWMGZKMELVGIIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylquinolin-6-yl)methanamine typically involves the reaction of 2-methylquinoline with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-methylquinoline, formaldehyde, methylamine.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

Procedure: The 2-methylquinoline is reacted with formaldehyde and methylamine in the presence of an acid catalyst. The reaction mixture is then heated to promote the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylquinolin-6-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines; often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Reduced quinoline derivatives with altered oxidation states.

Substitution: Substituted quinoline derivatives with different nucleophilic groups.

Scientific Research Applications

N-Methyl-1-(2-methylquinolin-6-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylquinolin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Structural Differences and Implications

Heterocycle Core: Quinoline vs. Quinoxaline: Quinoxaline’s dual nitrogen atoms enhance electron-deficient character, making it suitable for charge-transfer applications (e.g., sensors) . Quinoline derivatives, however, are more common in antimicrobial and antimalarial agents due to their planar aromaticity . Pyridine vs. Imidazopyrimidine: Pyridine-based amines (e.g., 2-MePic) exhibit simpler structures with higher solubility, while imidazopyrimidines offer fused-ring systems for targeted protein interactions .

Tetrahydroquinoline Saturation: Partial saturation (as in ) increases lipophilicity, favoring blood-brain barrier penetration for neurological targets .

Positional Isomerism: Moving the methylamine group from quinoline-6-yl (target compound) to quinoline-2-yl () alters electronic distribution. 6-substitution may enhance binding to planar receptors (e.g., DNA topoisomerases), while 2-substitution could favor surface interactions in catalysis .

Biological Activity

N-Methyl-1-(2-methylquinolin-6-yl)methanamine, a compound with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol, has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a quinoline moiety with a methyl group at the second position and an amine group adjacent to the quinoline ring. This specific substitution pattern is pivotal for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| Structural Features | Quinoline ring with a methyl and amine group |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound has been investigated for its ability to modulate various cellular functions through its interaction with specific enzymes and receptors.

Antimicrobial Activity

Studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown efficacy against various bacterial strains, suggesting its utility in developing new antibiotics. The mechanism typically involves binding to bacterial enzymes, inhibiting their function, and disrupting cellular processes.

Anticancer Properties

This compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.

- IC50 Values : In studies involving MCF-7 cells, compounds derived from this quinoline structure exhibited IC50 values ranging from 8.50 μM to 12.51 μM, indicating moderate potency against these cancer cells .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, leading to altered cellular responses.

- Receptor Interaction : It can bind to specific receptors on cell membranes, influencing downstream signaling cascades that regulate cell growth and apoptosis.

- Cell Cycle Arrest : Research has shown that treatment with this compound can induce cell cycle arrest in the G2/M phase, promoting apoptosis in sensitive cancer cell lines .

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy : A study assessing various derivatives of quinoline compounds found that certain modifications could enhance anticancer activity significantly. Compounds with additional functional groups showed improved potency against breast cancer cell lines compared to the parent compound .

- Antimicrobial Screening : In another study focusing on antimicrobial properties, this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.